Chlorhydrate de bromhexine

Vue d'ensemble

Description

Le chlorhydrate de bromhexine est un agent mucolytique largement utilisé pour traiter les affections respiratoires associées à une sécrétion excessive de mucus. Il est dérivé de la plante Adhatoda vasica et a été introduit sur le marché en 1963 . Le composé aide à réduire la viscosité du mucus, améliorant ainsi l'évacuation du mucus et la respiration .

Applications De Recherche Scientifique

Bromhexine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions.

Biology: Studied for its effects on cellular processes.

Medicine: Widely used as an expectorant in treating respiratory conditions.

Industry: Utilized in the formulation of cough syrups and other respiratory medications.

Mécanisme D'action

Target of Action

Bromhexine hydrochloride primarily targets the Transmembrane Protease Serine 2 (TMPRSS2) . TMPRSS2 plays a key role in the binding of certain viruses, including SARS-CoV-2, to the host cell receptor, thereby facilitating viral invasion and infection .

Mode of Action

Bromhexine hydrochloride acts as a mucolytic agent , decreasing the viscosity of mucus in the airway and enhancing mucus clearance . It achieves this by increasing the production of serous mucus in the respiratory tract, which makes the phlegm thinner and less viscous . This contributes to a secretomotoric effect, allowing the cilia to more easily transport the phlegm out of the lungs . Additionally, bromhexine hydrochloride has been found to be a strong inhibitor of TMPRSS2 , potentially preventing viral entry into cells .

Biochemical Pathways

The primary biochemical pathway affected by bromhexine hydrochloride is the mucus production and clearance pathway in the respiratory tract . By increasing the production of serous mucus and reducing its viscosity, bromhexine hydrochloride enhances the ability of cilia to transport phlegm out of the lungs . This results in improved breathing and reduced cough .

Pharmacokinetics

Bromhexine hydrochloride is known to have a bioavailability of 75-80% . After oral administration, it is extensively metabolized in the liver . The adult maximum blood concentration (Cmax) with oral administration of 8 mg bromhexine hydrochloride is 22.50 ± 7.50 μg/L , and the concentration in the parenchymal tissue of the lung is 54–132.75 ng/mL . This is far less than the concentration of target cells .

Result of Action

The primary result of bromhexine hydrochloride’s action is the reduction of mucus viscosity and the clearance of mucus in conditions associated with mucus hypersecretion, including the common cold, influenza, respiratory tract infections, or other conditions . This leads to improved breathing and reduced cough .

Action Environment

The action of bromhexine hydrochloride can be influenced by environmental factors. For example, it should be used with caution in the presence of obstructed bronchial motor function or large amounts of secretions .

Analyse Biochimique

Biochemical Properties

Bromhexine hydrochloride enhances mucus transport by reducing mucus viscosity and by activating the ciliated epithelium (mucociliary clearance) . It has been found to enhance the secretion of various mucus components by modifying the physicochemical characteristics of mucus . These changes, in turn, increase mucociliary clearance and reduce cough .

Cellular Effects

Bromhexine hydrochloride is known to interact with cell receptors in the lungs . It aids in the clearance of excess mucus, thereby improving breathing and reducing cough . It has garnered interest for the potential prevention and treatment of COVID-19 due to these interactions .

Molecular Mechanism

Bromhexine hydrochloride works by lowering mucous viscosity. It will be accompanied by a rise in lysosomal activity. The hydrolysis of acid mucopolysaccharide polymers will be accelerated if the lysosomal activity is increased. This can lead to normal mucus viscosity .

Temporal Effects in Laboratory Settings

The effects of Bromhexine hydrochloride have been studied over time in laboratory settings

Transport and Distribution

After intravenous administration in a pharmacokinetic study, Bromhexine hydrochloride was found to be widely distributed . It is known to cross the blood-brain barrier; small concentrations may cross the placenta .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La préparation du chlorhydrate de bromhexine implique plusieurs étapes :

Réaction de l'anhydride acétique avec l'acide borique : pour générer l'ester triacétique d'acide borique.

Réaction du 2-amino-3,5-dibromo benzylalcool avec l'ester triacétique d'acide borique : pour former le chélati de bore du 2-amino-3,5-dibromo benzylalcool.

Réaction du chélati de bore avec la N-méthylcyclohexylamine : pour produire la N-(2-amino-3,5-dibromobenzyl)-N-méthylcyclohexylamine (bromhexine).

Réaction de la bromhexine avec l'acide chlorhydrique : pour obtenir du this compound brut, qui est ensuite raffiné.

Méthodes de Production Industrielle : La production industrielle suit des voies de synthèse similaires, mais à plus grande échelle, garantissant la pureté et la constance du produit final .

Analyse Des Réactions Chimiques

Types de Réactions : Le chlorhydrate de bromhexine subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques.

Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels.

Substitution : Les réactions de substitution halogénée sont courantes en raison de la présence d'atomes de brome.

Réactifs et Conditions Courants :

Agents oxydants : Tels que le permanganate de potassium.

Agents réducteurs : Comme le borohydrure de sodium.

Réactifs de substitution : Y compris les agents halogénants.

Produits Principaux : Les réactions donnent généralement des dérivés de la bromhexine avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour des applications pharmaceutiques supplémentaires .

4. Applications de la Recherche Scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme réactif dans diverses réactions chimiques.

Biologie : Etudié pour ses effets sur les processus cellulaires.

Médecine : Largement utilisé comme expectorant dans le traitement des affections respiratoires.

Industrie : Utilisé dans la formulation de sirops contre la toux et d'autres médicaments respiratoires.

5. Mécanisme d'Action

Le this compound agit en réduisant la viscosité du mucus, ce qui le rend plus facile à évacuer des voies respiratoires. Il dépolymérise directement les mucopolysaccharides et libère des enzymes lysosomales, brisant le réseau de fibres de crachats résistants . De plus, il stimule l'activité des cils, améliorant l'évacuation mucociliaire .

Composés Similaires :

Chlorhydrate d'ambroxol : Un métabolite de la bromhexine, également utilisé comme agent mucolytique.

Guaiphénésine : Un autre expectorant utilisé pour réduire la viscosité du mucus.

Unicité : Le this compound est unique en raison de sa double action de réduction de la viscosité du mucus et de stimulation de l'activité ciliaire, ce qui le rend très efficace pour l'évacuation du mucus des voies respiratoires .

Comparaison Avec Des Composés Similaires

Ambroxol hydrochloride: A metabolite of bromhexine, also used as a mucolytic agent.

Guaifenesin: Another expectorant used to reduce mucus viscosity.

Uniqueness: Bromhexine hydrochloride is unique due to its dual action of reducing mucus viscosity and stimulating ciliary activity, making it highly effective in clearing mucus from the respiratory tract .

Activité Biologique

Bromhexine hydrochloride is a widely used mucolytic agent known for its ability to enhance mucus clearance in respiratory diseases. This article explores its biological activity, mechanisms of action, pharmacokinetics, and clinical applications, particularly in the context of viral infections such as COVID-19.

Bromhexine hydrochloride acts primarily by modifying the rheological properties of mucus, thereby facilitating its clearance from the airways. The drug enhances the secretion of mucus components and stimulates ciliary activity. Key mechanisms include:

- Mucolytic Activity : Bromhexine reduces mucus viscosity, allowing for easier expectoration.

- Stimulation of Surfactant Production : It promotes the synthesis of pulmonary surfactant, which helps reduce surface tension in alveoli and aids in gas exchange.

- Inhibition of Viral Entry : Recent studies have shown that bromhexine inhibits the transmembrane serine protease 2 (TMPRSS2), which is crucial for the entry of certain viruses, including SARS-CoV-2, into host cells .

Pharmacokinetics

Bromhexine is well-absorbed after oral administration, with a bioavailability of approximately 22-27% due to extensive first-pass metabolism. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Absorption | Rapid; linear pharmacokinetics |

| Volume of Distribution | 1209 ± 206 L (19 L/kg) |

| Protein Binding | ~95% bound to plasma proteins |

| Half-life | Approximately 8 hours |

| Metabolism | Primarily hepatic |

The drug crosses the blood-brain barrier and has higher concentrations in lung tissues compared to plasma .

Efficacy Against COVID-19

Recent studies have investigated bromhexine's role in treating COVID-19. A notable study indicated that prophylactic use of bromhexine was associated with a reduced incidence of symptomatic COVID-19 among medical staff . Another trial involving patients with mild-to-moderate COVID-19 demonstrated that bromhexine significantly reduced viral load compared to standard care alone .

Comparative Studies

Research comparing bromhexine with other mucolytics, such as N-acetylcysteine, showed that both drugs effectively reduced hospitalization rates and improved oxygen saturation levels in patients with respiratory conditions . The following table summarizes findings from various studies:

Case Studies

Several case studies have highlighted bromhexine's effectiveness in clinical settings:

- Case Study on Chronic Bronchitis : Patients treated with bromhexine showed significant improvements in sputum viscosity and overall respiratory function after a regimen of 48 mg/day for 15 days .

- COVID-19 Treatment Pilot Study : An open-label randomized controlled trial evaluated bromhexine's efficacy in patients with mild or moderate COVID-19, showing favorable outcomes in terms of symptom relief and viral load reduction .

Propriétés

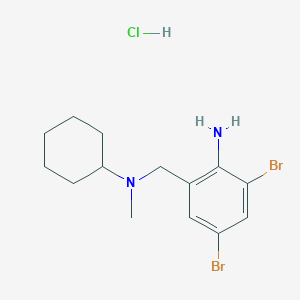

IUPAC Name |

2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20Br2N2.ClH/c1-18(12-5-3-2-4-6-12)9-10-7-11(15)8-13(16)14(10)17;/h7-8,12H,2-6,9,17H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDKONUHZNTQPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=C(C(=CC(=C1)Br)Br)N)C2CCCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21Br2ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3572-43-8 (Parent) | |

| Record name | Bromhexine hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0045886 | |

| Record name | Bromhexine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611-75-6 | |

| Record name | Bromhexine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromhexine hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromhexine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758383 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bromhexine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromhexine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.347 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMHEXINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YC2ZOM3Z8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of bromhexine hydrochloride?

A1: Bromhexine hydrochloride primarily acts as a mucolytic agent. It breaks down mucoproteins, which are key components of thick mucus secretions, thereby reducing mucus viscosity and facilitating expectoration [, , ]. [] [] []

Q2: Does bromhexine hydrochloride have any other notable targets in the body?

A2: Research suggests that bromhexine hydrochloride can inhibit Transmembrane Serine Protease 2 (TMPRSS2), an enzyme involved in viral entry into host cells []. This finding has sparked interest in its potential as a prophylactic or treatment option for viral infections like COVID-19 [, , ]. [] [] []

Q3: What is the molecular formula and weight of bromhexine hydrochloride?

A3: The molecular formula of bromhexine hydrochloride is C14H21Br2N2Cl, and its molecular weight is 412.6 g/mol.

Q4: Which analytical techniques are commonly used to characterize bromhexine hydrochloride?

A4: Several techniques are employed to characterize bromhexine hydrochloride, including:

- High-Performance Liquid Chromatography (HPLC): Widely used for both qualitative and quantitative analysis of bromhexine hydrochloride in various matrices [, , , , , , , ]. [] [] [] [] [] [] [] []

- Spectrophotometry: Used for quantitative analysis based on light absorption properties [, , ]. [] [] []

- Spectroscopy: Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and X-ray Powder Diffraction (XRPD) are used to confirm structure, identify functional groups, and analyze crystal forms [, , , , ]. [] [] [] [] []

- Differential Scanning Calorimetry (DSC): Provides information about thermal transitions and can be used to characterize solid-state properties []. []

Q5: How stable is bromhexine hydrochloride under different storage conditions?

A5: Bromhexine hydrochloride exhibits varying stability depending on factors like temperature, humidity, and formulation. Studies have investigated its stability in oral solutions, injections, and solid dispersions [, , ]. [] [] []

Q6: What strategies have been explored to enhance the stability of bromhexine hydrochloride formulations?

A6: Researchers have investigated various approaches to improve stability, including:

- Addition of Antioxidants: Ascorbic acid and arginine have been added to glucose injections to enhance stability []. []

- pH Adjustment: Using acidity regulators like tartaric acid or hydrochloric acid to maintain a specific pH range [, , , , ]. [] [] [] [] []

- Inclusion Complexation: Forming inclusion complexes with cyclodextrins, like methylated β-cyclodextrin (MβCD), can improve solubility, dissolution rate, and potentially stability []. []

- Freeze-Drying: Lyophilization has been employed to produce stable freeze-dried powder injections [, ]. [] []

Q7: What are the common pharmaceutical formulations of bromhexine hydrochloride?

A7: Bromhexine hydrochloride is available in various forms, including tablets, syrups, oral solutions, injections (liquid and powder), and formulations intended for inhalation [, , , , , , , , ]. [] [] [] [] [] [] [] [] []

Q8: How does the formulation of bromhexine hydrochloride affect its dissolution and solubility?

A8: Formulation plays a crucial role in dissolution and solubility:

- Solid Dispersions: Preparing solid dispersions with polymers like PVP can significantly enhance the dissolution rate of bromhexine hydrochloride []. []

- Inclusion Complexes: Complexes with cyclodextrins, such as MβCD, lead to improved solubility and faster dissolution, making the drug more readily available for absorption []. []

Q9: What are the key considerations for validating analytical methods for bromhexine hydrochloride?

A9: Method validation ensures accuracy, precision, and reliability:

- Linearity: Demonstrating a linear relationship between drug concentration and instrument response over a defined range [, , , , , ]. [] [] [] [] [] []

- Accuracy: Determining how close the measured values are to the true value, typically assessed through recovery studies [, , , , , ]. [] [] [] [] [] []

- Precision: Evaluating the reproducibility of the method, often measured as relative standard deviation (RSD) [, , , , , ]. [] [] [] [] [] []

- Specificity: Ensuring that the method selectively measures the target compound in the presence of other components in the sample matrix [, , , , , ]. [] [] [] [] [] []

Q10: What evidence supports the use of bromhexine hydrochloride in respiratory conditions?

A10: While primarily known as a mucolytic, studies have investigated its potential in specific conditions:

- Chronic Obstructive Pulmonary Disease (COPD): Some research suggests that bromhexine hydrochloride might improve oxygen saturation and reduce respiratory rate in acute exacerbations of COPD []. []

- Capillary Bronchitis: A study indicated that combining bromhexine hydrochloride with methylprednisolone might improve outcomes in children with capillary bronchitis, potentially by reducing inflammation and improving mucus clearance []. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.